molecular formula C35H72 B14586351 9,13,20-Trimethyldotriacontane CAS No. 61358-34-7

9,13,20-Trimethyldotriacontane

Cat. No.: B14586351
CAS No.: 61358-34-7
M. Wt: 492.9 g/mol
InChI Key: MLQIOOHLVRFELT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,13,20-Trimethyldotriacontane is a branched alkane with the molecular formula C₃₅H₇₂ and a molecular weight of 492.95 g/mol (calculated based on structural analogs in ). Its IUPAC name reflects three methyl groups positioned at carbons 9, 13, and 20 of a 32-carbon backbone (dotriacontane). This compound belongs to a class of highly branched alkanes studied for their solvation properties, chromatographic behavior, and applications in materials science.

Properties

CAS No.

61358-34-7

Molecular Formula

C35H72

Molecular Weight

492.9 g/mol

IUPAC Name

9,13,20-trimethyldotriacontane

InChI

InChI=1S/C35H72/c1-6-8-10-12-14-15-16-17-19-23-27-33(3)28-24-20-21-25-30-35(5)32-26-31-34(4)29-22-18-13-11-9-7-2/h33-35H,6-32H2,1-5H3

InChI Key

MLQIOOHLVRFELT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C)CCCCCCC(C)CCCC(C)CCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,13,20-Trimethyldotriacontane can be achieved through various organic synthesis techniques. One common method involves the alkylation of dotriacontane with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is conducted at elevated temperatures to ensure complete methylation at the desired positions .

Industrial Production Methods

Industrial production of 9,13,20-Trimethyldotriacontane may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The process often includes purification steps such as distillation and recrystallization to remove impurities and obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

9,13,20-Trimethyldotriacontane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), metal catalysts (e.g., palladium, platinum)

    Substitution: Chlorine (Cl2), bromine (Br2), UV light

Major Products Formed

    Oxidation: Alcohols, ketones, carboxylic acids

    Reduction: Alkanes with fewer carbon atoms (in rare cases)

    Substitution: Halogenated alkanes

Scientific Research Applications

9,13,20-Trimethyldotriacontane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9,13,20-Trimethyldotriacontane in biological systems involves its interaction with cell membranes and proteins. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may interact with specific proteins, influencing their function and activity .

Comparison with Similar Compounds

Structural Isomers and Methyl Positioning

The position of methyl groups significantly influences physical and chemical properties. Key analogs include:

Compound Name Methyl Positions Molecular Formula Molecular Weight (g/mol) Retention Index (RI) Boiling Point (°C)
9,13,20-Trimethyldotriacontane 9, 13, 20 C₃₅H₇₂ 492.95 Not reported ~225 (estimated)
2,10,16-Trimethyldotriacontane 2, 10, 16 C₃₅H₇₂ 492.95 223.0 225.0
12,16,20-Trimethyldotriacontane 12, 16, 20 C₃₅H₇₂ 492.95 220.4 225.0
2,6,10,14,19,23,27,31-Octamethyldotriacontane 8 methyl groups C₄₀H₈₂ 563.08 Not reported >250 (estimated)

Sources : Retention indices and boiling points from ; molecular formulas from .

  • Branching Effects : Increased branching (e.g., octamethyl derivatives in ) reduces crystallinity and melting points compared to linear alkanes.
  • Retention Behavior : Methyl positioning alters chromatographic retention. For example, 2,10,16-Trimethyldotriacontane has a higher retention index (223.0) than 12,16,20-Trimethyldotriacontane (220.4), suggesting greater hydrophobicity or steric interactions in the former .

Solvation and Partitioning Properties

The Abraham solvation parameter model () quantifies solute descriptors (e.g., L-values) for partitioning behavior.

  • L = 16.271 (a measure of hydrophobicity),
  • Predicted boiling points of 225°C , consistent with other trimethylated alkanes .

Key Research Findings

  • Chromatographic Analysis : Trimethylated alkanes with mid-chain methyl groups (e.g., 12,16,20-Trimethyldotriacontane) show lower retention times than those with methyl groups near the chain ends ().
  • Thermodynamic Stability : Branched alkanes exhibit lower melting points than linear counterparts. For example, Dotriacontane (C₃₂H₆₆) has a fusion entropy (Δfus S) of 222.93 J/mol·K , while branched analogs are likely lower due to reduced symmetry .
  • Ecological Impact : Highly branched alkanes are less biodegradable than linear alkanes, necessitating strict environmental controls during disposal .

Data Discrepancies and Limitations

  • Molecular Weight Conflicts : lists 9,13,20-Trimethyldotriacontane with a molecular weight of 439.21 g/mol , inconsistent with structural analogs. This may reflect a data entry error or misidentification.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.